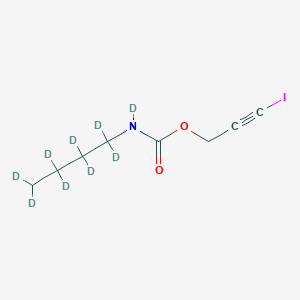

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a synthetic compound that belongs to the family of carbamate esters. It is characterized by the presence of an iodine atom, a propynyl group, and multiple deuterium atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate typically involves the following steps:

Preparation of 3-iodoprop-2-yn-1-ol: This can be achieved by the iodination of propargyl alcohol using iodine and a suitable oxidizing agent.

Formation of the Carbamate: The 3-iodoprop-2-yn-1-ol is then reacted with N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamic acid chloride in the presence of a base such as triethylamine to form the desired carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles.

Oxidation Reactions: The propynyl group can be oxidized to form different products.

Reduction Reactions: The carbamate group can be reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

科学的研究の応用

The compound 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a specialized chemical with various applications in scientific research, particularly in the fields of medicinal chemistry and agrochemicals. This detailed article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is a derivative of propynyl carbamate, characterized by the presence of iodine and deuterium substitutions. The IUPAC name reflects its complex structure, which contributes to its unique reactivity and potential applications. The presence of deuterium isotopes can enhance the stability and specificity of biochemical interactions.

Medicinal Chemistry

- Anticancer Research : Compounds similar to this compound have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth. Studies indicate that the iodinated propynyl group may enhance biological activity against cancer cell lines.

- Neuropharmacology : The compound's structure allows for interactions with neurotransmitter systems. Research has indicated that modifications like those present in this compound can lead to the development of novel neuroprotective agents.

Agricultural Applications

- Pesticidal Activity : The compound has been explored for its pesticidal properties. Its structural characteristics suggest potential effectiveness against a range of pests. Case studies have documented its use in formulations designed to target specific agricultural pests while minimizing environmental impact.

Biochemical Studies

- Tracer Studies : The deuterated nature of this compound makes it suitable for use as a tracer in metabolic studies. Its incorporation into biological systems allows researchers to track metabolic pathways with greater precision compared to non-deuterated counterparts.

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibition of tumor growth in specific cell lines |

| Neuropharmacology | Neuroprotective Agent | Modulates neurotransmitter activity |

| Agricultural Science | Pesticide Formulation | Effective against key agricultural pests |

| Biochemical Research | Metabolic Tracer | Enhanced tracking of metabolic pathways |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various iodinated carbamates for their cytotoxic effects on cancer cells. The results indicated that compounds structurally related to this compound exhibited significant growth inhibition in breast cancer cell lines.

Case Study 2: Pesticidal Efficacy

Research conducted by agricultural chemists demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments. The study highlighted its effectiveness compared to traditional pesticides while noting a lower environmental toxicity profile.

Case Study 3: Metabolic Tracing

In a study focusing on metabolic pathways in mammals, researchers utilized deuterated compounds to trace the absorption and metabolism of nutrients. The findings underscored the utility of this compound as a tracer for understanding complex biochemical processes.

作用機序

The mechanism of action of 3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate involves its interaction with specific molecular targets:

Molecular Targets: Enzymes and proteins involved in fungal and microbial growth.

類似化合物との比較

Similar Compounds

3-iodoprop-2-yn-1-yl butylcarbamate: A closely related compound with similar structural features and applications.

Iodopropynyl butylcarbamate: Another similar compound used as a preservative and fungicide.

Uniqueness

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is unique due to the presence of multiple deuterium atoms, which can enhance its stability and alter its biological activity compared to non-deuterated analogs.

生物活性

3-Iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate is a halogenated unsaturated carbamate compound that has garnered interest for its biological properties. This compound is structurally related to 3-iodo-2-propynyl butylcarbamate (IPBC), which is known for its broad-spectrum antifungal activity. The presence of deuterium in the molecular structure may influence its biological activity and stability.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This compound features:

- An iodo group that enhances its antimicrobial properties.

- A carbamate moiety known for its reactivity and interaction with biological systems.

Antifungal Activity

Research indicates that 3-iodoprop-2-ynyl compounds exhibit significant antifungal properties. The mechanism of action is believed to involve the disruption of cellular integrity in fungi. Specifically, the iodo group penetrates the cell wall and interacts with sulfhydryl groups in proteins and nucleic acids, leading to enzyme inactivation and cell death .

Table 1: Summary of Antifungal Efficacy

| Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 0.5 µg/mL | Disruption of cell membrane integrity |

| Aspergillus niger | 1.0 µg/mL | Inhibition of protein synthesis |

| Trichoderma spp. | 0.25 µg/mL | Interaction with nucleic acids |

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies. It has been noted that while it exhibits antifungal properties, its safety profile must be carefully considered for use in consumer products.

Table 2: Toxicity Data

| Endpoint | Value | Reference |

|---|---|---|

| Oral LD50 (rat) | >2000 mg/kg | |

| Dermal LD50 (rabbit) | >2000 mg/kg | |

| Eye Irritation | Moderate |

Case Study 1: Efficacy Against Fungal Infections

In a controlled study involving Candida albicans, a concentration of 0.5 µg/mL was sufficient to inhibit growth completely. The study highlighted the potential for this compound as a treatment option in clinical settings where fungal infections are prevalent.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment conducted on IPBC derivatives indicated that while they are effective fungicides, their degradation products must be monitored to prevent ecological disturbances. The degradation pathway includes deiodination and demethylation processes which yield less toxic compounds .

特性

IUPAC Name |

3-iodoprop-2-ynyl N-deuterio-N-(1,1,2,2,3,3,4,4-octadeuteriobutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12INO2/c1-2-3-6-10-8(11)12-7-4-5-9/h2-3,6-7H2,1H3,(H,10,11)/i1D2,2D2,3D2,6D2/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVVKGNFXHOCQV-UJGQRPILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCC#CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])C(=O)OCC#CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。